molecular formula C15H14N2O2 B2919124 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide CAS No. 255708-59-9

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide

Cat. No.: B2919124
CAS No.: 255708-59-9
M. Wt: 254.289
InChI Key: HZKHUYLRRZJMEH-UHFFFAOYSA-N
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Description

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is a chemical compound belonging to the class of pyrrolizines It is characterized by a benzoyl group attached to a dihydropyrrolizine ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzoyl chloride with a suitable pyrrolizine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is unique due to its specific substitution pattern and the presence of both benzoyl and carboxamide groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)11-8-9-17-12(11)6-7-13(17)14(18)10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKHUYLRRZJMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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